molecular formula C8H7FN4 B175587 5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-67-8

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B175587
M. Wt: 178.17 g/mol
InChI Key: MDZOXXNHEDMHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols were synthesized and investigated . The chemical names of the compounds were given in accordance with the IUPAC nomenclature .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various physical-chemical methods of analysis . For example, the structure of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol and its derivatives were confirmed .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on 1,2,4-triazole derivatives, including those with the 3-fluorophenyl group, has shown promising antimicrobial and antifungal properties. These compounds are synthesized through various chemical reactions and evaluated for their efficacy against different bacteria and fungi strains. The presence of the fluorophenyl moiety within the triazole structure is of particular interest due to its potential to enhance biological activity.

  • Synthesis and Antimicrobial Evaluation : Studies have demonstrated the synthesis of novel triazole derivatives that exhibit significant antimicrobial activity. For instance, compounds have been synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, showing good to moderate activities against test microorganisms (Bektaş et al., 2007). Another study employing microwave-assisted synthesis reported derivatives with notable antibacterial and antifungal effects (Dengale et al., 2019).

Antitumor Activities

The exploration into the antitumor potential of 1,2,4-triazole derivatives, including those with 3-fluorophenyl groups, has yielded compounds with promising efficacy against various cancer cell lines. These studies provide a foundation for the development of new anticancer agents.

  • Antitumor Potential and Mechanisms : Some fluorophenyl-containing 1,2,4-triazole derivatives have shown potent antitumor activities. For example, a study found that certain derivatives exhibited moderate to excellent growth inhibition against a panel of cancer cell lines, suggesting their potential as anti-lung cancer agents (Bhat et al., 2009). Another research focused on the synthesis and evaluation of triazole derivatives for their pro-apoptotic properties, identifying compounds that induce apoptosis in lung cancer cells, highlighting the mechanism through which these compounds exert their antitumor effects (Sun et al., 2019).

Safety And Hazards

The safety data sheet for similar compounds like 3-Fluoroacetophenone indicates that they are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(3-fluorophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZOXXNHEDMHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396139
Record name 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

CAS RN

502685-67-8
Record name 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.